5.7-Fold Higher Antiparasitic Potency Against Dactylogyrus intermedius Compared to Arctiin
In a bioassay-guided fractionation study evaluating activity against the monogenean parasite Dactylogyrus intermedius, (-)-arctigenin exhibited a median effective concentration (EC50) of 0.62 mg/L, representing a 5.7-fold potency advantage over its glycoside arctiin, which required an EC50 of 3.55 mg/L to achieve comparable efficacy [1]. Notably, arctigenin also outperformed the positive control mebendazole (EC50 = 1.25 mg/L) by approximately 2-fold [1].
| Evidence Dimension | Antiparasitic potency (EC50) |
|---|---|
| Target Compound Data | 0.62 mg/L |
| Comparator Or Baseline | Arctiin: 3.55 mg/L; Mebendazole (positive control): 1.25 mg/L |
| Quantified Difference | 5.7-fold more potent than arctiin; 2-fold more potent than mebendazole |
| Conditions | 48-hour in vitro exposure against Dactylogyrus intermedius in goldfish (Carassius auratus) |
Why This Matters
This differential potency is critical for aquaculture applications where effective parasite control must be achieved at lower concentrations to minimize aquatic toxicity and reduce environmental impact.
- [1] Wang GX, Han J, Feng TT, Li FY, Zhu B. Bioassay-guided isolation and identification of active compounds from Fructus Arctii against Dactylogyrus intermedius (Monogenea) in goldfish (Carassius auratus). Parasitol Res. 2009;106(1):247-255. View Source
